molecular formula C18H23BrN2O2 B8237804 Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate

Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate

Cat. No.: B8237804
M. Wt: 379.3 g/mol
InChI Key: BSDIVMSOIGXCHL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester, a bromophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the piperidine ring.

    Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Bromophenyl oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(4-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-[(2-chlorophenyl)methyl]-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-[(2-fluorophenyl)methyl]-4-cyanopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts specific reactivity and interaction profiles. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new compounds with tailored properties.

Properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDIVMSOIGXCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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